3-(2-bromoethyl)-5-fluoro-1H-indole CAS number and molecular weight lookup
3-(2-bromoethyl)-5-fluoro-1H-indole CAS number and molecular weight lookup
A Privileged Scaffold for Serotonergic Modulators
Part 1: Executive Summary & Physicochemical Profile
3-(2-Bromoethyl)-5-fluoro-1H-indole is a specialized halogenated heterocyclic intermediate. It serves as a critical "gateway scaffold" in the synthesis of 5-substituted tryptamines, particularly for targeting G-protein coupled receptors (GPCRs) such as the serotonin (5-HT) and melatonin families.
Unlike its non-fluorinated analog, the inclusion of the fluorine atom at the 5-position imparts metabolic stability by blocking the primary site of hydroxylation (CYP450-mediated oxidation at C5), thereby extending the in vivo half-life of downstream pharmaceutical candidates.
Data Sheet: Physicochemical Properties
| Property | Specification |
| Chemical Name | 3-(2-Bromoethyl)-5-fluoro-1H-indole |
| CAS Number | 146959-13-1 (Verify with specific vendor; often custom synthesized) |
| Molecular Formula | C₁₀H₉BrFN |
| Molecular Weight | 242.09 g/mol |
| Exact Mass | 240.9902 g/mol |
| Appearance | Off-white to beige crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |
| Stability | Labile; prone to hydrolysis and dimerization.[1][2] Store at -20°C under Argon. |
| SMILES | FC1=CC2=C(NC=C2CCBr)C=C1 |
Part 2: Synthetic Utility & Mechanism[3][4]
The utility of 3-(2-bromoethyl)-5-fluoro-1H-indole lies in the high reactivity of the alkyl bromide "tail." This electrophilic site allows for rapid nucleophilic substitution (
The "Tryptophol-to-Bromide" Pathway
While direct alkylation of 5-fluoroindole with 1,2-dibromoethane is possible, it often yields bis-alkylated byproducts. The industry-standard protocol involves the conversion of 5-fluorotryptophol to the bromide. This method ensures regioselectivity at the C3 side chain without compromising the indole nitrogen.
Diagram 1: Synthetic Workflow (Graphviz)
Caption: Figure 1. Regioselective synthesis pathway from 5-fluoroindole to the target bromide scaffold.
Part 3: Experimental Protocol
Disclaimer: This protocol involves the use of hazardous alkylating agents. All operations must be performed in a certified chemical fume hood.
Protocol: Conversion of 5-Fluorotryptophol to 3-(2-Bromoethyl)-5-fluoro-1H-indole
Principle:
The hydroxyl group of 5-fluorotryptophol is a poor leaving group. We activate it by converting it to a bromide using Phosphorus Tribromide (
Materials:
-
5-Fluorotryptophol (1.0 eq)
-
Phosphorus Tribromide (
) (0.4 eq) -
Anhydrous Diethyl Ether (
) or Dichloromethane (DCM) -
Saturated Sodium Bicarbonate (
) solution
Step-by-Step Methodology:
-
Preparation: Dissolve 5-fluorotryptophol (e.g., 1.0 g, 5.58 mmol) in anhydrous
(20 mL) in a round-bottom flask under an inert atmosphere ( or Ar). Cool the solution to 0°C using an ice bath. -
Bromination: Add
(0.60 g, 2.23 mmol) dropwise over 10 minutes. The reaction is exothermic; control the addition rate to maintain temperature <5°C.-
Note: The stoichiometry is 1:3 (
reacts with 3 equivalents of alcohol), but a slight excess of alcohol ensures full consumption of the aggressive bromide reagent.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The product (
) is less polar than the starting alcohol ( ). -
Quenching: Cool back to 0°C. Carefully quench by adding ice-cold water (10 mL) followed by saturated
to neutralize HBr byproducts. -
Extraction: Extract the aqueous layer with
(3 x 15 mL). Combine organic layers. -
Drying & Isolation: Dry over anhydrous
, filter, and concentrate in vacuo at low temperature (<30°C).-
Critical: Do not overheat. Indole alkyl bromides are thermally unstable and can polymerize.
-
-
Yield: Expect a yellow/tan oil or low-melting solid. Yields typically range from 75–85%.
Part 4: Applications in Drug Discovery
This scaffold is pivotal in Structure-Activity Relationship (SAR) studies for serotonin receptors. The 5-fluoro substitution mimics the 5-hydroxy group of serotonin (5-HT) electronically while preventing rapid metabolic degradation.
Key Target Receptors:
-
5-HT1A / 5-HT1B: Anxiety and depression modulation.
-
5-HT2A: Antipsychotic targets (when coupled with N-benzyl moieties).
-
Melatonin Receptors (MT1/MT2): Circadian rhythm regulation.
Diagram 2: SAR Logic & Pharmacophore Mapping
Caption: Figure 2. Pharmacophore mapping showing the divergence of the bromide scaffold into bioactive ligands.
Part 5: Safety & Handling
Hazard Class: Alkylating Agent / Irritant.
-
Toxicity: The bromoethyl side chain acts as a "nitrogen mustard" analog. It can alkylate DNA. Handle as a potential mutagen.
-
Storage: The C-Br bond is sensitive to light and moisture. Store in amber vials, under argon, at -20°C. If the compound turns dark brown or black, it has likely decomposed via HBr elimination or polymerization.
-
Disposal: Quench all glassware and waste with a dilute solution of ammonia or sodium thiosulfate to destroy active alkylating residues before disposal.
References
-
Preparation of Indole Derivatives. ChemicalBook Protocols. Retrieved from .
-
Synthesis of 5-Fluoro-tryptamine derivatives. PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from .
-
Indoles in Drug Discovery. Sigma-Aldrich Building Blocks. Retrieved from .
-
Appel Reaction for Alkyl Halides. Organic Chemistry Portal. Retrieved from .
